

Application Note: Quantitative Analysis of Weak Acids Using Chlorophenol Red

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Compound of Interest

Compound Name: Chlorophenol red

Cat. No.: B1198410

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Introduction

The quantitative analysis of weak acids is a critical process in various scientific disciplines, including pharmaceutical development, quality control, and fundamental research. The acid dissociation constant (pKa) is a key parameter that governs the behavior of a weak acid in solution, influencing its solubility, absorption, and reactivity. This application note details a robust spectrophotometric method for the determination of the pKa of a weak acid using **Chlorophenol red** as a pH indicator.

Chlorophenol red is a sulfonephthalein dye that exhibits a distinct color change from yellow in acidic solutions to red-purple in basic solutions.[1] Its transition range makes it particularly suitable for spectrophotometric analysis in the pH range of approximately 5.2 to 6.8.[2] This protocol provides a detailed methodology for utilizing the spectral properties of **Chlorophenol red** to accurately determine the pKa of a weak acid.

Principle of the Method

The spectrophotometric determination of a weak acid's pKa is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the deprotonated (A-) and protonated (HA) forms of an acid:

$$\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)$$

By preparing a series of buffer solutions with known pH values and a constant total concentration of the weak acid and the indicator, the ratio of the absorbance of the indicator in its basic form to its acidic form can be measured. A plot of pH versus the logarithm of the ratio of the concentrations of the basic and acidic forms of the indicator yields a straight line, and the pKa is determined from the pH at which the concentrations of the acidic and basic forms are equal ($\log([A^-]/[HA]) = 0$).

Materials and Reagents

- Spectrophotometer (UV-Vis)
- pH meter
- Analytical balance
- Volumetric flasks
- Pipettes
- Cuvettes
- Weak acid of interest
- **Chlorophenol red** indicator solution (0.1% in 20% ethanol)
- Sodium hydroxide (NaOH), 0.1 M standard solution
- Hydrochloric acid (HCl), 0.1 M standard solution
- Buffer solutions (pH 4, 7, and 10 for pH meter calibration)
- Deionized water

Experimental Protocols

Preparation of Solutions

- **Weak Acid Stock Solution:** Accurately weigh a known amount of the weak acid and dissolve it in a known volume of deionized water to prepare a stock solution of a specific molarity

(e.g., 0.01 M).

- **Chlorophenol Red Indicator Solution:** Prepare a 0.1% (w/v) solution of **Chlorophenol red** by dissolving 0.1 g of the indicator in 20 mL of 95% ethanol and then diluting to 100 mL with deionized water.
- **Buffer Series:** Prepare a series of buffer solutions with varying pH values that span the transition range of **Chlorophenol red** (pH 5.2-6.8). This can be achieved by mixing appropriate ratios of a weak acid and its conjugate base (e.g., acetic acid and sodium acetate).

Spectrophotometric Measurement

- **Determination of λ_{max} :**
 - Prepare two solutions: one acidic (pH < 4.8) and one basic (pH > 6.4), each containing the same concentration of **Chlorophenol red**.
 - Scan the absorbance of both solutions over the visible wavelength range (400-700 nm) to determine the wavelength of maximum absorbance (λ_{max}) for the acidic (HIn) and basic (In⁻) forms of the indicator. The λ_{max} for the basic form is typically around 572 nm.^{[3][4]}
- **Data Collection:**
 - Prepare a series of solutions in volumetric flasks, each containing the same concentration of the weak acid and **Chlorophenol red**.
 - Adjust the pH of each solution to a different known value within the transition range of the indicator using small additions of 0.1 M HCl or 0.1 M NaOH, measuring the final pH with a calibrated pH meter.
 - Measure the absorbance of each solution at the λ_{max} of the basic form of the indicator (In⁻).
 - Also, measure the absorbance of a solution of the indicator in a highly acidic medium (A_HIn) and a highly basic medium (A_In) to represent the absorbance of the pure acidic and basic forms, respectively.

Data Analysis

- Calculate the ratio of the deprotonated to protonated forms of the indicator in each solution using the following equation: $[In^-]/[HIn] = (A - A_{HIn}) / (A_{In} - A)$ where A is the absorbance of the solution at a given pH.
- Plot pH (y-axis) versus $\log([In^-]/[HIn])$ (x-axis).
- The pKa of the weak acid is the pH at which $\log([In^-]/[HIn]) = 0$, which corresponds to the y-intercept of the plot.

Data Presentation

The following tables summarize the key properties of **Chlorophenol red** and provide a template for recording experimental data.

Table 1: Properties of **Chlorophenol Red** Indicator

Property	Value	Reference
pH Range	5.2 - 6.8	[2]
Color in Acid	Yellow	[2]
Color in Base	Red-Purple	[1]
pKa	~6.0	[1]
λ_{max} (basic form)	572 nm	[3][4]

Table 2: Sample Data for Spectrophotometric pKa Determination

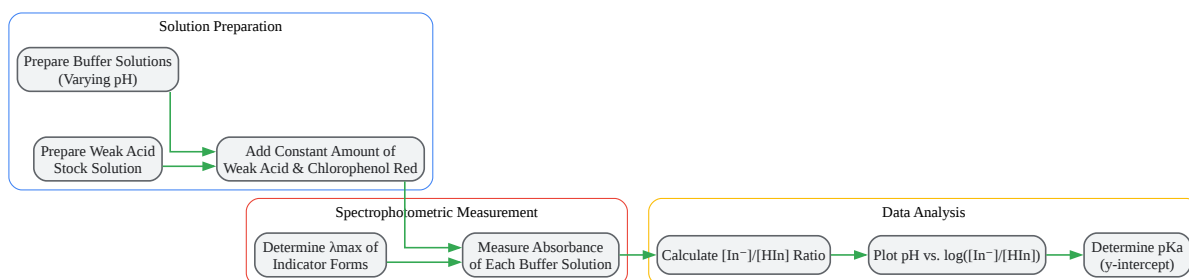
Solution	pH	Absorbance at λ_{max}	$[\text{In}^-]/[\text{HIn}]$	$\log([\text{In}^-]/[\text{HIn}])$
1	5.2			
2	5.6			
3	6.0			
4	6.4			
5	6.8			
Acidic Ref	< 4.8	A_HIn	-	-
Basic Ref	> 6.4	A_In	-	-

Titration of Weak Acids: Indicator Suitability

While titration is a common method for the quantitative analysis of acids, the choice of indicator is crucial for obtaining accurate results. For the titration of a weak acid with a strong base, the equivalence point occurs at a pH greater than 7. Phenolphthalein, with a pH transition range of 8.2-10, is a suitable indicator for this type of titration.

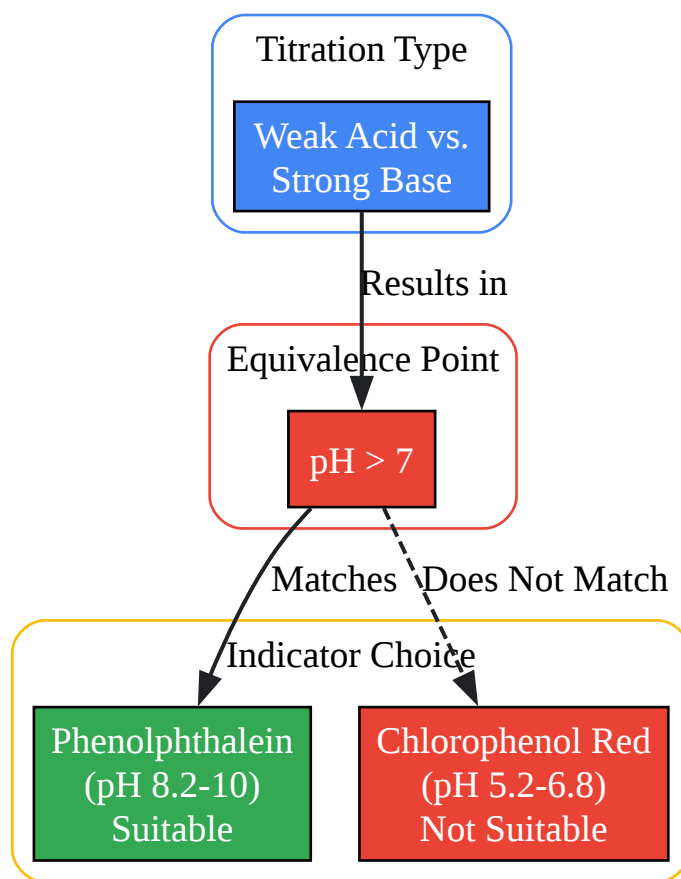
Chlorophenol red, with a transition range of 5.2-6.8, is not a suitable indicator for the titration of most weak acids with a strong base because its color change will occur before the equivalence point is reached, leading to an underestimation of the acid concentration.

Visualizations



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Caption: Workflow for spectrophotometric pKa determination.



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Caption: Logic for selecting a suitable titration indicator.

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